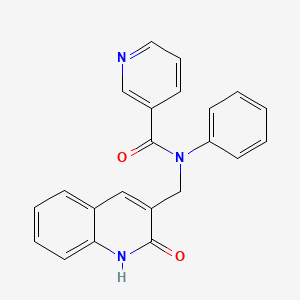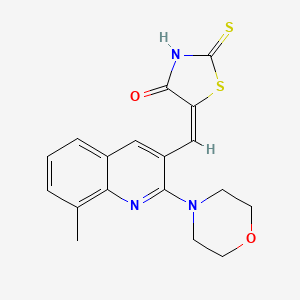
(E)-5-((8-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-((8-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MMTT or MMTT-1 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MMTT-1 is not fully understood, but studies have suggested that it can interact with different cellular targets, including DNA and proteins. MMTT-1 has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA repair. MMTT-1 has also been shown to interact with proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects
Studies have shown that MMTT-1 can have different biochemical and physiological effects on cells. MMTT-1 has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. MMTT-1 has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to the inhibition of cell proliferation. MMTT-1 has also been shown to activate different signaling pathways involved in apoptosis, leading to the induction of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMTT-1 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. MMTT-1 is also relatively stable and can be stored for long periods without degradation. However, MMTT-1 has some limitations for lab experiments, including its complex synthesis method and the need for careful monitoring of reaction conditions. MMTT-1 can also be toxic to cells at high concentrations, leading to cell death.
Direcciones Futuras
There are several future directions for the study of MMTT-1. In the field of medicinal chemistry, MMTT-1 can be further studied for its potential as an anti-cancer agent and for its ability to protect against oxidative stress. MMTT-1 can also be studied for its potential as an anti-inflammatory agent and for its ability to modulate immune responses. In addition, the mechanism of action of MMTT-1 can be further elucidated, and new derivatives of MMTT-1 can be synthesized to improve its efficacy and reduce toxicity.
Conclusion
In conclusion, MMTT-1 is a synthetic compound that has shown potential applications in different fields of scientific research. MMTT-1 can be synthesized using different methods and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and for its ability to protect against oxidative stress. MMTT-1 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. However, MMTT-1 has some limitations for lab experiments, including its complex synthesis method and toxicity at high concentrations. There are several future directions for the study of MMTT-1, including further elucidation of its mechanism of action and the synthesis of new derivatives to improve its efficacy and reduce toxicity.
Métodos De Síntesis
MMTT-1 can be synthesized using different methods, including the reaction of 8-methyl-2-morpholinoquinoline-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a catalyst. Another method involves the reaction of 8-methyl-2-morpholinoquinoline-3-carbaldehyde with thiourea and thioacetic acid in the presence of a base. The synthesis of MMTT-1 is a complex process that requires careful monitoring of reaction conditions and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
MMTT-1 has shown potential applications in different fields of scientific research. In the field of medicinal chemistry, MMTT-1 has been studied for its potential as an anti-cancer agent. Studies have shown that MMTT-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of oncogenes. MMTT-1 has also been studied for its potential as an anti-inflammatory agent and for its ability to protect against oxidative stress in cells.
Propiedades
IUPAC Name |
(5E)-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-3-2-4-12-9-13(10-14-17(22)20-18(24)25-14)16(19-15(11)12)21-5-7-23-8-6-21/h2-4,9-10H,5-8H2,1H3,(H,20,22,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFMYPMBFHBMO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
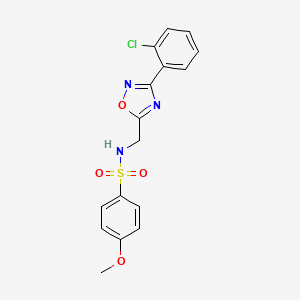
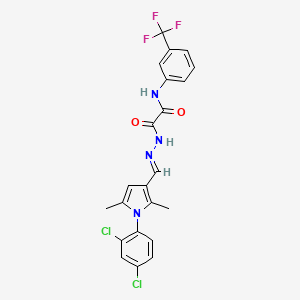
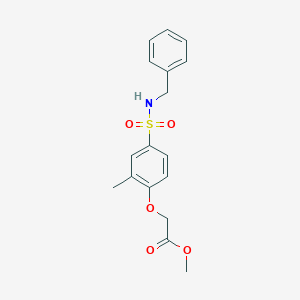

![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
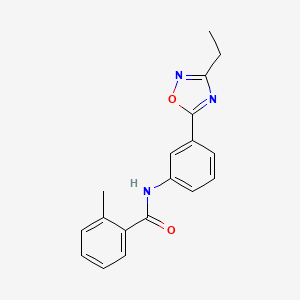
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)

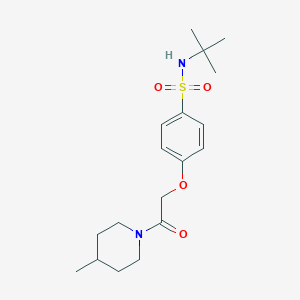
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)
